(3-Methylbenzotriazol-5-yl)methanamine is a derivative of benzotriazole, a heterocyclic compound recognized for its diverse applications in various fields such as medicinal chemistry, material science, and industrial processes. This compound features a benzotriazole core with a methyl group at the 3-position and a methanamine substituent at the 5-position, contributing to its unique chemical properties and potential applications in scientific research and industry.
The compound can be classified under the category of benzotriazole derivatives, which are known for their roles in biological systems and as intermediates in organic synthesis. The IUPAC name for this compound is (3-methyl-1H-benzotriazol-5-yl)methanamine, with a molecular formula of and a molecular weight of approximately .
The synthesis of (3-Methylbenzotriazol-5-yl)methanamine typically involves several key steps:
The industrial production of this compound may utilize optimized synthetic routes suitable for large-scale manufacturing, incorporating continuous flow reactors and advanced purification techniques to achieve high yields and purity levels .
The molecular structure of (3-Methylbenzotriazol-5-yl)methanamine can be represented using various notations:
InChI=1S/C8H10N4/c1-12-8-4-6(5-9)2-3-7(8)10-11-12/h2-4H,5,9H2,1H3
ILENDNMWYWLGST-UHFFFAOYSA-N
CN1C2=C(C=CC(=C2)CN)N=N1
.The structural data indicates that the compound consists of a triazole ring fused to a benzene ring, with substituents that influence its reactivity and interactions with other molecules.
(3-Methylbenzotriazol-5-yl)methanamine can undergo various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for (3-Methylbenzotriazol-5-yl)methanamine involves its interaction with biological targets such as enzymes or receptors. The benzotriazole ring allows for π–π stacking interactions and hydrogen bonding, facilitating effective binding with biological macromolecules. This interaction is crucial for its potential applications in medicinal chemistry .
Key properties include:
The compound's melting point, boiling point, and other thermodynamic properties would require specific experimental determination or literature references for precise values.
(3-Methylbenzotriazol-5-yl)methanamine has several scientific applications:
CAS No.:
CAS No.: 13463-39-3
CAS No.: 466-49-9
CAS No.:
CAS No.:
CAS No.: 7600-08-0